1-(2-Methoxyphenyl)ethane-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyphenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,10-11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMCOXRGEIUXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20793684 | |
| Record name | 1-(2-Methoxyphenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20793684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65308-94-3 | |
| Record name | 1-(2-Methoxyphenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20793684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 1 2 Methoxyphenyl Ethane 1,2 Diol
Oxidative Reactions of the Diol Moiety
The 1,2-diol group is susceptible to various oxidative reactions, which can proceed with selectivity at one carbinol center or result in the cleavage of the carbon-carbon bond.
The selective oxidation of one of the two hydroxyl groups in a 1,2-diol to a carboxylic acid, while leaving the other intact, is a challenging but valuable transformation. This process yields an alpha-hydroxy carboxylate. Biocatalytic approaches have shown promise in achieving this selectivity. For instance, flavoprotein alcohol oxidases can facilitate the double oxidation of a single primary alcohol group in a diol to a carboxylic acid. The selectivity for oxidizing only one of the two hydroxy groups is often dependent on the formation of a stable hemiacetal intermediate after the initial oxidation to an aldehyde. If such an intermediate forms, it can prevent the enzyme from oxidizing the second hydroxyl group, allowing for the selective formation of a hydroxy acid.
While specific studies on the enzymatic oxidation of 1-(2-methoxyphenyl)ethane-1,2-diol (B6336499) to its corresponding alpha-hydroxy carboxylate are not widely documented, the principles derived from studies on other diols suggest its feasibility. For example, the FAD-containing alcohol oxidase from P. chrysosporium has been used to convert diethylene glycol selectively into 2-(2-hydroxyethoxy)acetic acid. organic-chemistry.org This type of selective biocatalysis offers a green chemistry route to valuable polyester (B1180765) building blocks. organic-chemistry.org
Another approach to selective oxidation involves chemical oxidants under mild conditions. The use of dioxiranes, such as dimethyldioxirane, allows for the high-yield conversion of optically active secondary-secondary 1,2-diols into the corresponding α-hydroxy ketones with high optical purity. cdnsciencepub.com This demonstrates that chemical selectivity between the two hydroxyl groups is achievable, which is a prerequisite for subsequent oxidation to a carboxylate.
Oxidative cleavage of the C-C bond in 1,2-diols is a common and synthetically useful reaction, yielding aldehydes, ketones, or carboxylic acids. This transformation can be achieved using various reagents, including metal-based catalysts and stoichiometric oxidants.
Classic reagents for this purpose include lead tetraacetate (Pb(OAc)₄) and periodic acid (HIO₄), which readily cleave vicinal diols to yield carbonyl compounds. chemmunity.com The reaction mechanism for periodate (B1199274) cleavage involves the formation of a cyclic periodate ester intermediate, which then fragments to break the carbon-carbon bond. royalsocietypublishing.org
More sustainable methods have been developed using molecular oxygen or hydrogen peroxide in conjunction with metal catalysts.
Iron-Catalyzed Cleavage : Mononuclear nonheme iron(II) complexes can catalyze the oxygenolytic C-C bond cleavage of 1,2-diols using dioxygen (O₂). The reaction proceeds with the incorporation of one oxygen atom from O₂ into the resulting carboxylic acid product. cdnsciencepub.com
Ruthenium-Catalyzed Cleavage : The catalyst Ru(PPh₃)₃Cl₂ on active carbon can facilitate the oxidative cleavage of vic-diols to aldehydes using dioxygen.
Tungsten-Catalyzed Cleavage : Hydrogen peroxide (H₂O₂) can be used for the efficient oxidative cleavage of olefins and 1,2-diols to carboxylic acids when catalyzed by a tungstophosphate complex, such as methyltrioctylammonium tetrakis(oxodiperoxotungsto)phosphate(3−).
A metal-free alternative involves the use of Oxone (2KHSO₅·KHSO₄·K₂SO₄) in the presence of a halide catalyst like potassium bromide (KBr). researchgate.net This method is efficient for cleaving diols to carboxylic acids and is proposed to proceed through a double oxidation of the diol to a 1,2-diketone intermediate. This diketone then undergoes a Baeyer-Villiger type of oxidation, followed by hydrolysis of the resulting anhydride (B1165640) to yield the final acid products. researchgate.net
Table 1: Selected Methods for Oxidative Cleavage of 1,2-Diols
| Oxidant/Catalyst System | Products | Reference |
| Periodic Acid (HIO₄) | Aldehydes / Ketones | chemmunity.com |
| Iron(II) Complex / O₂ | Carboxylic Acid + Aldehyde | cdnsciencepub.com |
| Oxone / KBr | Carboxylic Acids | researchgate.net |
| H₂O₂ / Tungstophosphate | Carboxylic Acids |
The aromatic ring of this compound can be oxidized to form quinone derivatives, a transformation relevant to the metabolic degradation of phenolic compounds. Electrochemical methods offer a green alternative to chemical oxidants for this purpose. The anodic oxidation of aromatic phenols can generate phenoxonium cations. In the presence of a nucleophile like methanol (B129727), this cation is trapped as an acetal (B89532). Subsequent hydrolysis of the acetal yields the corresponding quinone. acs.org
For a substrate like this compound, which contains a guaiacyl (2-methoxyphenyl) moiety, oxidation can lead to the formation of ortho-quinone derivatives. The position of the initial hydroxyl group on the aromatic ring typically directs the formation of either para-quinones or ortho-quinones. acs.org In the context of lignin (B12514952) model compounds, it has been proposed that nucleophilic attack by methanol on a cationic species can lead to an ortho-quinone acetal, which is an intermediate in the degradation pathway.
Reductive Transformations
The hydroxyl groups of this compound can undergo reduction or elimination reactions, leading to deoxygenated products. Since hydroxyl groups are poor leaving groups, they typically require activation for reduction to occur.
One common strategy involves converting the alcohol into a better leaving group, such as a tosylate. The resulting tosylate ester can then be displaced by a hydride nucleophile from a reagent like lithium aluminum hydride (LiAlH₄) to yield the corresponding alkane. libretexts.org
Catalytic transfer hydrogenation is another effective method, particularly for the benzylic alcohol in the target molecule. This technique uses a hydrogen donor (e.g., formic acid, 2-propanol) and a metal catalyst, commonly palladium on carbon (Pd/C). organic-chemistry.orgcdnsciencepub.com This method is well-suited for the hydrogenolysis of benzylic alcohols and ethers under mild conditions. organic-chemistry.orgcdnsciencepub.comcdnsciencepub.com For example, cinnamyl alcohol can be quantitatively converted to 3-phenylpropanol using 2-propanol as the hydrogen donor with a Pd/C catalyst. cdnsciencepub.comcdnsciencepub.com This suggests a plausible pathway for the reduction of the benzylic alcohol in this compound to yield 1-(2-methoxyphenyl)ethane.
More direct deoxygenation of the diol moiety (didehydroxylation) can be achieved through various catalytic systems:
Rhenium-Catalyzed Deoxygenation : Early metal-oxo catalysts, including those based on rhenium (e.g., methyltrioxorhenium, MTO), can catalyze the deoxydehydration (DODH) of vicinal diols to alkenes. royalsocietypublishing.org
Formic Acid-Mediated Deoxygenation : Formic acid can mediate the didehydroxylation of vicinal diols, a process believed to involve carbocation and orthoformate ester intermediates. escholarship.org
Photocatalytic Deoxygenation : A light-induced spin-center shift mechanism can enable the catalytic deoxygenation of unactivated 1,2-diol derivatives. acs.org
Substitution Reactions
The hydroxyl groups of this compound can participate in nucleophilic substitution reactions. However, because the hydroxide (B78521) ion (OH⁻) is a poor leaving group, direct substitution is not feasible. The hydroxyl group must first be converted into a good leaving group. This can be achieved by protonation under acidic conditions or by converting it into an ester, such as a tosylate, mesylate, or triflate.
Once activated, the carbon atom becomes susceptible to attack by a wide range of nucleophiles in either an Sₙ1 or Sₙ2 mechanism, depending on whether the primary or secondary (and benzylic) alcohol is being targeted. chemmunity.com
A common substitution reaction for alcohols is acylation, which is the reaction with an acylating agent like an acid anhydride or acyl chloride to form an ester. This reaction can be catalyzed by reagents such as 1,1′-(ethane-1,2-diyl)dipyridinium bistribromide (EDPBT), which facilitates the acylation of structurally diverse alcohols, including diols. stanford.edu Such methods can exhibit chemoselectivity, for example, by preferentially acylating a primary alcohol over a secondary one. stanford.edu
Degradation Mechanisms and Identification of Breakdown Products (e.g., in Lignin Models)
As a model for the β-O-4 linkage common in lignin, this compound and its derivatives are instrumental in studying lignin degradation pathways. Lignin's complex structure makes it resistant to degradation, and understanding the breakdown of simpler model compounds provides crucial insights into depolymerization processes for biofuel and chemical production.
Electrolytic degradation offers a method to break down lignin model compounds under mild conditions without requiring special reagents. organic-chemistry.org In studies involving the electrolysis of related β-O-4 lignin models, various degradation products have been identified after cleavage of the ether bond. Common breakdown products identified from the guaiacyl-glycerol β-O-4 ether structure include vanillin (B372448) and guaiacol. organic-chemistry.org The degradation mechanism involves the cleavage of the Cα–Cβ bond in the side chain. organic-chemistry.org
One study on the organic electrolysis of a β-O-4 lignin model compound identified 1-phenylethane-1,2-diol as a degradation product, showcasing the stability of the diol moiety under certain conditions. organic-chemistry.org The proposed mechanism suggests that a 1,2-diol derivative can be an intermediate that is subsequently oxidized to products like 4-methoxybenzaldehyde (B44291) and methyl 4-methoxybenzoate. organic-chemistry.org
Table 2: Identified Degradation Products from a Related Lignin Model
| Lignin Model Compound | Degradation Method | Identified Products | Reference |
| 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol | Organic Electrolysis | 1-phenylethane-1,2-diol, Vanillin, Guaiacol | organic-chemistry.org |
Stereochemical Investigations in 1 2 Methoxyphenyl Ethane 1,2 Diol Research
Enantiomeric and Diastereomeric Forms of Aryl Ethane-1,2-diols
Aryl ethane-1,2-diols, including 1-(2-methoxyphenyl)ethane-1,2-diol (B6336499), possess two stereogenic centers at the C1 and C2 positions of the ethane (B1197151) chain. This structural feature allows for the existence of up to four stereoisomers (2^n, where n is the number of chiral centers). These stereoisomers can be classified as either enantiomers or diastereomers. masterorganicchemistry.comyoutube.com
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. youtube.comkhanacademy.org For this compound, the (1R, 2R) and (1S, 2S) isomers constitute one enantiomeric pair. These molecules have opposite configurations at both chiral centers. masterorganicchemistry.com Enantiomers share identical physical properties, such as boiling point and solubility, but differ in their interaction with plane-polarized light (optical activity) and their reactivity with other chiral molecules. youtube.com
Diastereomers are stereoisomers that are not mirror images of each other. youtube.comkhanacademy.org This relationship occurs when a molecule with multiple chiral centers has the same configuration at one or more, but not all, of these centers. In the case of this compound, the (1R, 2S) and (1S, 2R) isomers are diastereomers of the (1R, 2R) and (1S, 2S) isomers. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization. youtube.com
| Configuration | Stereochemical Relationship |
|---|---|
| (1R, 2R) | Enantiomers |
| (1S, 2S) | |
| (1R, 2S) | Enantiomers (and Diastereomers to the R,R/S,S pair) |
| (1S, 2R) |
Chiral Separation and Enantiomeric Purity Determination Methods (e.g., Chiral HPLC, Mosher Esters)
Given the distinct biological and chemical activities of different stereoisomers, their separation and the determination of enantiomeric purity are crucial.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. researchgate.netymcamerica.com The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak®), are commonly employed for the resolution of chiral alcohols and diols. researchgate.netymcamerica.com The separation can be performed in normal-phase, reversed-phase, or supercritical fluid chromatography (SFC) modes. ymcamerica.com The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve the best resolution. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Chiralpak IA (Immobilized Amylose-based CSP) |
| Mobile Phase | n-Hexane / Ethanol (B145695) (70:30, v/v). researchgate.net |
| Flow Rate | 1.0 mL/min. researchgate.net |
| Temperature | 30°C. researchgate.net |
| Detection | UV at 225 nm. researchgate.net |
Mosher Ester Analysis
Mosher's ester analysis is a widely used NMR spectroscopic method for determining the absolute configuration and enantiomeric purity of chiral secondary alcohols. nih.govumn.edu The method involves the derivatization of the chiral diol with an enantiomerically pure chiral derivatizing agent (CDA), such as the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.eduresearchgate.net
The diol is reacted in two separate experiments with (R)-MTPA-Cl and (S)-MTPA-Cl to form a pair of diastereomeric esters. nih.gov Because these esters are diastereomers, the protons in their structures are in different chemical environments and will exhibit different chemical shifts (δ) in the ¹H NMR spectrum. researchgate.net By comparing the spectra of the (R)-MTPA and (S)-MTPA esters and calculating the difference in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration can be assigned. nih.govresearchgate.net The integration of the signals can also be used to determine the enantiomeric excess (ee) of the original alcohol. rsc.org
| Step | Description |
|---|---|
| 1. Derivatization | The chiral alcohol is reacted with both (R)- and (S)-MTPA chloride to form diastereomeric esters. nih.gov |
| 2. NMR Analysis | ¹H NMR spectra are recorded for both the (R)-MTPA and (S)-MTPA esters. researchgate.net |
| 3. Data Comparison | Chemical shifts (δ) of protons on either side of the carbinol carbon are compared. nih.gov |
| 4. Configuration Assignment | The sign of Δδ (δS - δR) is used to assign the absolute configuration based on the established Mosher model. researchgate.net |
Stereospecificity in Chemical Reactions and Catalysis
Stereospecificity is a property of a reaction in which the stereochemistry of the starting material determines the stereochemistry of the product. masterorganicchemistry.com This is a critical concept in reactions involving chiral molecules like this compound. If a reaction is stereospecific, different stereoisomers of the diol will yield stereoisomerically distinct products. masterorganicchemistry.com
For example, in asymmetric catalysis, a chiral ligand is used to induce enantioselectivity in a reaction. Chiral diols, including aryl ethane-1,2-diols, can serve as precursors to or as chiral ligands themselves. The specific configuration of the diol—(1R, 2R), (1S, 2S), (1R, 2S), or (1S, 2R)—can profoundly influence the stereochemical outcome of the catalyzed reaction. The precise spatial arrangement of the hydroxyl groups and the methoxyphenyl group dictates how the ligand coordinates to a metal center and how it directs the approach of a substrate, leading to the preferential formation of one enantiomer of the product over the other.
An example of a stereospecific reaction is the E2 elimination, where the stereochemistry of the starting material dictates the stereochemistry of the resulting alkene. masterorganicchemistry.com Similarly, the stereoselective addition of reagents to a double bond can be influenced by the presence of a chiral auxiliary derived from a diol, where one face of the molecule is sterically hindered, favoring attack from the less hindered face. masterorganicchemistry.comrsc.org The enantiomeric purity of the diol used in such transformations is paramount, as the presence of other stereoisomers can lead to the formation of undesired products and a reduction in the enantiomeric excess of the target molecule. nih.gov
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, particularly ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR for Structural Probing
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. In 1-(2-Methoxyphenyl)ethane-1,2-diol (B6336499), the spectrum would display characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, the protons of the ethane-1,2-diol moiety, and the hydroxyl protons.
The aromatic protons on the substituted benzene (B151609) ring are expected to appear as a complex multiplet pattern in the range of δ 6.8-7.4 ppm. The methoxy group (OCH₃) protons would typically present as a sharp singlet around δ 3.8 ppm. The protons on the ethane-diol chain (CH and CH₂) would show distinct signals, with their chemical shifts and coupling patterns providing insight into the connectivity and stereochemistry. The hydroxyl (-OH) protons often appear as broad singlets, and their chemical shift can vary depending on the solvent, concentration, and temperature.
While specific experimental data for this compound is not widely published, data from the closely related isomer, 1-(4-Methoxyphenyl)ethane-1,2-diol, shows a methoxy singlet at 3.78 ppm. For 1-(2-methoxyphenyl)ethanol (B80116), a precursor, the aromatic protons appear in the characteristic downfield region. chemicalbook.com Based on these analogs, the expected chemical shifts for this compound are summarized in the table below.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | 6.8 – 7.4 | Multiplet (m) |
| Benzylic (Ar-CH(OH)) | ~4.8 – 5.0 | Doublet of doublets (dd) |
| Methylene (CH₂OH) | ~3.6 – 3.8 | Multiplet (m) |
| Methoxy (OCH₃) | ~3.8 | Singlet (s) |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.
The aromatic carbons would produce several signals in the δ 110-160 ppm region. The carbon atom bearing the methoxy group (C-OCH₃) is expected to be significantly downfield, around 157 ppm, while the other aromatic carbons will have shifts influenced by their position relative to the substituents. The carbons of the ethane-1,2-diol side chain (CH and CH₂) would appear in the δ 60-80 ppm range. The methoxy carbon itself would be observed around δ 55 ppm. Data for the related compound 1-(2-methoxyphenyl)ethanol shows carbon signals in these expected regions. chemicalbook.com
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-O) | ~157 |
| Aromatic (C-C) | ~128 |
| Aromatic (CH) | 110 – 130 |
| Benzylic (Ar-CH(OH)) | ~75 |
| Methylene (CH₂OH) | ~65 |
Advanced NMR Techniques (e.g., STOCSY for Metabolite Profiling)
Advanced NMR techniques can provide even deeper structural and relational insights. Statistical Total Correlation Spectroscopy (STOCSY) is a powerful tool used in metabolomics to identify molecules that are part of the same metabolic or signaling pathway by correlating the intensities of their NMR signals across a set of samples. While no specific STOCSY studies involving this compound have been published, this technique would be highly valuable if the compound were identified as a metabolite in a biological system. It could help uncover correlations with other metabolites, revealing its biochemical context and function.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₁₂O₃), the calculated monoisotopic mass is 168.07864 Da. HRMS analysis, often using electrospray ionization (ESI), would typically measure the mass of a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. For the sodium adduct, the expected exact mass would be approximately 191.0684 Da. The analogous compound 1-(4-Methoxyphenyl)ethane-1,2-diol has a reported [M+Na]⁺ value of 217.1199 (for a different molecular formula).
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this compound would likely involve the cleavage of the C-C bond between the two hydroxyl-bearing carbons and losses of water (H₂O) or formaldehyde (B43269) (CH₂O) from the side chain.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.
A prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. The broadness of this peak indicates hydrogen bonding. Strong bands corresponding to C-O stretching would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would cause absorptions in the 1450-1600 cm⁻¹ range. The presence of the ether linkage (Ar-O-CH₃) would also contribute to the C-O stretching region. The general features would be similar to those observed for simple diols like ethane-1,2-diol. nist.gov
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching, H-bonded | 3200 - 3600 (broad) |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aliphatic (C-H) | Stretching | 2850 - 3000 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| Ether (C-O-C) | Asymmetric Stretching | ~1250 |
X-ray Diffraction for Crystal Structure Elucidation and Conformational Analysis
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound is not publicly available, studies on related simple glycols like ethane-1,2-diol and 2-methoxyethan-1-ol offer insights into its likely conformation. chemicalbook.com
These studies show that the gauche conformation, where the two hydroxyl groups are in proximity, is often favored in the liquid state due to the formation of intramolecular hydrogen bonds. chemicalbook.com In the solid state, the crystal packing would be heavily influenced by a network of intermolecular hydrogen bonds between the hydroxyl groups of neighboring molecules, as well as potential weaker interactions involving the methoxy group and the aromatic ring. Such an analysis would definitively establish the stereochemistry and solid-state packing of the molecule.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for the isolation and quantitative analysis of this compound. Techniques such as flash column chromatography and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed.
Flash column chromatography is a fundamental purification technique used to separate this compound from unreacted starting materials and byproducts. The separation is based on the differential partitioning of the compound between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent mixture). The polarity of the solvent system is optimized to achieve efficient separation. For instance, a mixture of ethyl acetate (B1210297) and hexane (B92381) is commonly used to elute the diol from the column.
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for both qualitative and quantitative assessment. In GC-MS, the compound is first vaporized and separated from other volatile components in a gaseous mobile phase. The retention time, the time it takes for the compound to travel through the chromatographic column, is a characteristic identifier. Following separation by GC, the compound is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique fragmentation pattern that confirms the molecular identity of this compound. This technique is highly sensitive, allowing for the detection and quantification of trace amounts of the compound.
Below is a table summarizing typical parameters used in the chromatographic analysis of this compound.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| Flash Column Chromatography | Silica Gel | Ethyl Acetate/Hexane Gradient | UV or TLC | Purification and Isolation |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Column (e.g., DB-5) | Helium | Mass Spectrometer | Identification and Quantification |
Raman Spectroscopy for Conformational and Vibrational Analysis
Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule, which are sensitive to its conformation and chemical environment. This technique is particularly useful for studying the conformational isomers of flexible molecules like this compound.
The Raman spectrum of this compound exhibits a series of bands corresponding to specific molecular vibrations. These include stretching and bending modes of the various functional groups present, such as the O-H, C-H, C-O, and C=C bonds. The analysis of the Raman spectrum allows for the identification of different conformers that may exist in the solid state or in solution. Intramolecular hydrogen bonding between the two hydroxyl groups, and between a hydroxyl group and the methoxy group, can significantly influence the vibrational frequencies and the conformational preferences of the molecule.
Theoretical calculations, often using density functional theory (DFT), are frequently employed in conjunction with experimental Raman spectroscopy. By calculating the theoretical vibrational frequencies for different possible conformers, a more detailed assignment of the experimental Raman bands can be achieved. This combined experimental and theoretical approach provides a powerful tool for the conformational and vibrational analysis of this compound.
Key vibrational modes observed in the Raman spectrum are summarized in the table below.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |
| O-H Stretching | 3200 - 3600 | Associated with hydroxyl groups, sensitive to hydrogen bonding. |
| C-H Stretching (aromatic) | 3000 - 3100 | Vibrations of the C-H bonds on the phenyl ring. |
| C-H Stretching (aliphatic) | 2850 - 3000 | Vibrations of the C-H bonds in the ethane (B1197151) and methoxy groups. |
| C=C Stretching (aromatic) | 1400 - 1650 | In-plane stretching of the carbon-carbon bonds in the phenyl ring. |
| C-O Stretching | 1000 - 1300 | Stretching vibrations of the C-O bonds in the diol and methoxy groups. |
Computational and Theoretical Studies of 1 2 Methoxyphenyl Ethane 1,2 Diol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, valued for its balance of accuracy and computational cost. It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties.
While specific DFT studies on the reaction mechanisms of 1-(2-Methoxyphenyl)ethane-1,2-diol (B6336499) are not readily found, this method is fundamentally suited for such investigations. DFT can be used to map the potential energy surface of a chemical reaction, identifying transition states, intermediates, and activation energies. For instance, DFT could be applied to model the oxidation of the diol's hydroxyl groups or its behavior in acid- or base-catalyzed reactions. By calculating the energies of various reaction pathways, researchers can predict the most likely mechanism and the resulting products. Studies on similar compounds, like the oxidation of various diols, frequently employ DFT to understand stereoselectivity and reaction kinetics.
DFT calculations are highly effective in predicting the electronic structure and spectroscopic properties of molecules. Research on compounds with similar functional groups, such as 2-methoxy-1,3-dioxolane (B17582) (a related cyclic ether), demonstrates the utility of DFT in this area. longdom.orgresearchgate.net
For this compound, DFT calculations using a basis set like B3LYP/6-311++G(d,p) could predict optimized geometric parameters (bond lengths and angles). longdom.org Furthermore, Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions, providing predictions of UV-Visible absorption wavelengths, excitation energies, and oscillator strengths. researchgate.net Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insight into the molecule's kinetic stability and reactivity. researchgate.net
Vibrational frequencies from DFT calculations can be compared with experimental FT-IR and FT-Raman spectra to make detailed assignments of vibrational modes. longdom.org
Table 1: Example of DFT-Calculated Electronic Properties (Based on Analogous Compound 2-methoxy-1,3-dioxolane) Note: This data is for a related compound and serves as an illustration of properties that could be calculated for this compound.
| Calculated Property | Value | Method/Basis Set | Source |
| HOMO Energy | -7.35 eV | DFT/B3LYP | researchgate.net |
| LUMO Energy | 0.89 eV | DFT/B3LYP | researchgate.net |
| Energy Gap (ΔE) | 8.24 eV | DFT/B3LYP | researchgate.net |
| Predicted λmax (UV-Vis) | 204 nm | TD-DFT | researchgate.net |
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions in different phases.
MD simulations are ideal for exploring the conformational landscape of flexible molecules like this compound. A study on the related compound 2-methoxyethan-1-ol revealed that intramolecular hydrogen bonds play a significant role in determining the preferred conformation in the liquid state. torvergata.itmdpi.com The simulations showed that while intramolecular hydrogen bonds are established in this mono-alkylated diol, the interaction is weaker than in ethane-1,2-diol. torvergata.itmdpi.com For this compound, MD simulations could similarly map the dihedral angle distributions of the ethane (B1197151) backbone and the methoxy (B1213986) group, revealing the most stable conformers and the energy barriers between them. The presence of the bulky 2-methoxyphenyl group would likely introduce unique steric constraints compared to simpler diols.
In the liquid or solid state, the behavior of this compound is governed by intermolecular forces. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. Studies on similar glycols have used MD to highlight strong intermolecular hydrogen-bonding networks, evidenced by short O···O correlations. torvergata.itmdpi.com For this compound, simulations could reveal how the methoxy group and the aromatic ring participate in or disrupt the typical hydrogen-bonding patterns seen in simpler diols, and could also model hydrophobic interactions involving the phenyl ring. torvergata.it
Table 2: Predominant Conformations and Interactions in Glycol Derivatives from MD Simulations Note: This table is based on findings for related glycol derivatives and illustrates the type of information MD simulations can provide.
| Compound | Predominant Conformation | Key Intermolecular Interaction | Source |
| Ethane-1,2-diol | Gauche (with intramolecular H-bond) | Strong intermolecular H-bonding | torvergata.itmdpi.com |
| 2-Methoxyethan-1-ol | tgg' (weaker intramolecular H-bond) | Intermolecular H-bonding | torvergata.itmdpi.com |
| 1,2-Dimethoxyethane | N/A | Hydrophobic methyl-methyl interactions | torvergata.itmdpi.com |
Molecular Docking and In Silico Modeling for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.
While specific molecular docking studies featuring this compound as a ligand are not prominent in the literature, its structural motifs are present in many biologically active molecules. For example, the 1-(2-methoxyphenyl)piperazine (B120316) moiety is a known pharmacophore that interacts with dopamine (B1211576) receptors. nih.gov In silico studies on such compounds involve docking the ligand into the receptor's active site to predict binding affinity (docking score) and identify key interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov
If this compound were to be investigated as a potential enzyme inhibitor or receptor ligand, molecular docking would be the first step. The process would involve:
Obtaining the 3D structure of the target protein.
Docking the 3D structure of this compound into the protein's binding site.
Scoring and ranking the resulting poses to identify the most stable binding mode.
Analyzing the interactions between the diol's hydroxyl groups, methoxy group, and phenyl ring with the amino acid residues of the target. plos.org
These initial docking results would then typically be validated with more rigorous methods like full MD simulations of the ligand-protein complex to assess the stability of the predicted binding pose over time. nih.gov
Quantum Chemical Characterization of Reaction Intermediates and Transition States
Computational and theoretical studies are pivotal in elucidating the complex reaction mechanisms involving this compound at an atomic level. While specific quantum chemical characterizations of reaction intermediates and transition states for this exact molecule are not extensively documented in publicly available literature, we can infer the methodologies and expected outcomes from studies on structurally similar compounds, such as lignin (B12514952) model compounds. Lignin, a complex polymer rich in aromatic ethers and diol functionalities, is often studied using model compounds like guaiacylglycerol-β-guaiacyl ether, which shares the 2-methoxyphenyl (guaiacyl) group and a diol-containing side chain. nih.govmdpi.com
Research on these related structures provides a robust framework for understanding the types of intermediates and transition states that would be critical in the reactions of this compound, for instance, in oxidative or pyrolytic degradation processes. acs.orgresearchgate.net
Methodologies for Characterization
The primary tool for investigating reaction pathways is quantum chemistry, with Density Functional Theory (DFT) being a widely used method due to its balance of accuracy and computational cost. researchgate.net A typical computational workflow involves:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates and transition states are optimized to find the lowest energy conformation.
Frequency Calculations: These are performed to characterize the nature of the optimized structures. For a stable molecule or intermediate, all calculated vibrational frequencies will be real. A transition state, which represents a saddle point on the potential energy surface, is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org
Transition State Searching: Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are employed to locate the transition state structure connecting reactants and products.
Energy Calculations: Single-point energy calculations with higher-level basis sets are often performed on the optimized geometries to obtain more accurate reaction and activation energies.
Hypothetical Reaction Intermediates and Transition States
In a hypothetical oxidative cleavage of this compound, a plausible reaction pathway could involve the formation of several key intermediates and transition states. The reaction could be initiated by the abstraction of a hydrogen atom from one of the hydroxyl groups or the benzylic carbon, leading to radical intermediates.
Below is an illustrative data table representing the kind of information that would be generated from a DFT study on a hypothetical reaction pathway. Please note that these values are not from experimental or published computational work on this compound and are for illustrative purposes only.
Table 1: Hypothetical Relative Energies of Species in the Oxidative Cleavage of this compound
| Species | Description | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactant | This compound | 0.0 | 0 |
| Intermediate 1 | Radical from H-abstraction at the benzylic -OH | +15.2 | 0 |
| Transition State 1 (TS1) | C-C bond cleavage | +35.8 | 1 |
| Products 1 | 2-Methoxybenzaldehyde (B41997) + Formaldehyde (B43269) radical | -10.5 | 0 |
| Intermediate 2 | Radical from H-abstraction at the terminal -OH | +18.9 | 0 |
| Transition State 2 (TS2) | C-C bond cleavage | +42.1 | 1 |
| Products 2 | 2-Methoxyphenylglyoxal radical + H radical | -5.7 | 0 |
This table is a hypothetical representation and is not based on published experimental data.
The characterization of such intermediates and transition states would provide invaluable insights into the reaction mechanism. For example, the relative energies of the transition states (activation energies) would help in determining the rate-determining step of the reaction. The geometries of the transition states would reveal the nature of the bond-breaking and bond-forming processes.
Studies on similar molecules, like ethane-1,2-diol and 2-methoxyethan-1-ol, have highlighted the importance of intramolecular hydrogen bonding in determining the conformational preferences of these molecules, which in turn would influence their reactivity. mdpi.com For this compound, the interaction between the methoxy group, the phenyl ring, and the diol moiety would lead to a complex potential energy surface with multiple conformers that could serve as starting points for different reaction channels.
Biochemical Research Frameworks and Biological Activity Research
Identification and Role in Natural Metabolic Pathways
The presence of 1-(2-Methoxyphenyl)ethane-1,2-diol (B6336499) in biological systems can be considered from two primary perspectives: as a potential metabolite of larger molecules and its occurrence in natural products.
The metabolic pathways of endogenous catecholamines, such as norepinephrine (B1679862), are well-documented. A key metabolite in this pathway is 3-methoxy-4-hydroxyphenylglycol (MHPG or MOPEG), which has the chemical name 1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol. This compound is formed through a series of enzymatic reactions involving catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).
However, there is no direct evidence in the current scientific literature to suggest that this compound is a metabolite of endogenous catecholamines. The structural distinction is critical: endogenous catecholamine metabolism results in a 3-methoxy-4-hydroxy substitution pattern on the phenyl ring, whereas the compound features a methoxy (B1213986) group at the 2-position. This substitution pattern suggests it would likely derive from a different precursor, such as 2-methoxystyrene (o-vinylanisole), rather than from catecholamines like norepinephrine or dopamine (B1211576). hmdb.ca
The metabolism of other xenobiotic compounds containing a 2-methoxyphenyl group, such as o-anisidine, has been studied, revealing complex pathways involving cytochrome P450 enzymes, but this is distinct from the established pathways of endogenous neurotransmitters. nih.govsav.sk
Heather honey, derived from the nectar of Calluna vulgaris (common heather), is known to be a source of a diverse array of phytochemicals, particularly phenolic compounds and flavonoids. nih.govsemanticscholar.org These compounds are responsible for its characteristic properties and biological activities, including its antioxidant and antimicrobial effects. nih.gov
A review of the literature on the chemical composition of Calluna vulgaris and heather honey does not identify this compound as a known constituent. ipb.ptipb.ptnp-mrd.org While the plant and its honey are rich in various phenolic acids and flavonoids, the specific diol that is the subject of this article has not been reported. Therefore, its presence in heather honey is not substantiated by available research.
Enzymatic Biotransformation Processes
The biotransformation of this compound is primarily understood through the study of analogous aromatic compounds. The key enzymatic processes involved are the hydrolysis of epoxide precursors and the metabolism of the methoxy group.
This compound is the resulting diol from the hydration of its corresponding epoxide, 2-methoxystyrene oxide. This transformation is a classic example of detoxification catalyzed by a class of enzymes known as epoxide hydrolases (EHs).
Epoxide hydrolases catalyze the addition of a water molecule to an epoxide ring, resulting in the formation of a vicinal diol. This process is generally considered a detoxification step, as epoxides are often reactive and potentially mutagenic electrophiles, while the resulting diols are typically more stable and more easily excreted. The metabolism of styrene (B11656) to styrene glycol (1-phenylethane-1,2-diol) via the intermediate styrene oxide is a well-studied parallel for this reaction. The formation of this compound from 2-methoxystyrene oxide would follow the same mechanistic pathway, as shown in the table below.
| Precursor Compound | Enzyme Class | Reaction Type | Product |
|---|---|---|---|
| 2-Methoxystyrene oxide | Epoxide Hydrolase (EH) | Hydrolysis (addition of water) | This compound |
The methoxy (-OCH₃) group on the aromatic ring is a common target for metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily of monooxygenases. The primary metabolic reaction is O-demethylation, which involves the removal of the methyl group to form a hydroxyl group.
Studies on various 2-methoxyphenyl compounds have demonstrated the importance of this pathway. For instance, the metabolism of N-(2-methoxyphenyl)-hydroxylamine and the designer drug 25I-NBOMe involves significant O-demethylation catalyzed by CYP enzymes, such as CYP2E1, CYP1A2, and CYP3A4. nih.govnih.govresearchgate.net This reaction converts the methoxy group into a hydroxyl group, producing a catechol-like structure. In the case of this compound, this biotransformation would yield 1-(2-hydroxyphenyl)ethane-1,2-diol. This resulting catechol can then be a substrate for further phase II conjugation reactions, such as glucuronidation or sulfation. researchgate.net
| Substrate | Enzyme Superfamily | Reaction Type | Potential Metabolite |
|---|---|---|---|
| This compound | Cytochrome P450 (CYP) | O-demethylation | 1-(2-hydroxyphenyl)ethane-1,2-diol |
General Mechanisms of Biochemical Interaction
The biochemical interactions of this compound are dictated by its functional groups: the two hydroxyl groups of the diol side chain and the methoxy group on the phenyl ring.
Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors, allowing the molecule to interact with water and the active sites of enzymes.
Enzymatic Substrate: As discussed, the molecule is a potential substrate for Phase I and Phase II metabolic enzymes. The methoxy group is a target for CYP-mediated demethylation, and the resulting hydroxyl group, along with the existing diol, can undergo conjugation reactions. researchgate.net
Formation of Reactive Intermediates: While the diol itself is relatively stable, the metabolism of related phenolic compounds can sometimes lead to the formation of reactive intermediates. For example, the oxidation of certain phenolic structures can generate quinone methides, which are electrophilic and can react with cellular nucleophiles. nih.govscispace.com The metabolic conversion of the 2-methoxy group to a 2-hydroxy group would create a structure that, upon further oxidation, could potentially form such reactive species.
Interaction with Molecular Targets, Enzymes, and Receptors
Direct experimental studies on the interaction of This compound with specific molecular targets, enzymes, or receptors are not extensively documented in publicly available scientific literature. However, research on structurally related methoxyphenyl and aromatic diol compounds provides a framework for potential biological interactions.
The biological activity of phenolic compounds, including those with methoxy substitutions, is often linked to their molecular structure. The arrangement of hydroxyl and methoxy groups on the phenyl ring can significantly influence their interaction with biological systems. For instance, studies on complex chromene-diols containing a methoxyphenyl group have suggested that the positional isomerism of these groups can determine whether the compounds interact with cannabinoid and adrenergic systems or with opioid and dopaminergic systems researchgate.net. This highlights the principle of structure-activity relationships, where subtle changes in the molecular framework can lead to vastly different pharmacological profiles researchgate.net.
Furthermore, research into the anticoagulant drug apixaban (B1684502), which contains a p-methoxyphenyl group, demonstrates that this moiety is a potent binder to Factor Xa, a critical enzyme in the coagulation cascade researchgate.net. While the structure of apixaban is significantly more complex than this compound, it underscores that the methoxyphenyl group can be a key pharmacophore for enzyme interaction.
In the context of enzyme inhibition, various derivatives of methoxyphenols have been investigated. For example, some 2-methoxyphenols have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The inhibitory potential is linked to the compound's electronic properties, which are influenced by the substituents on the phenyl ring .
Given the vicinal diol structure of this compound, it is conceivable that it could interact with enzymes that recognize diol functionalities. Vicinal diols are known to be involved in various biological recognition processes and can be synthesized from natural compounds like eugenol (B1671780) (a 4-allyl-2-methoxyphenol) .
It is important to emphasize that these findings are based on related compounds, and dedicated research is required to elucidate the specific molecular targets and enzymatic interactions of this compound.
Modulation of Cellular Signaling Pathways
There is a lack of direct scientific evidence detailing the modulation of cellular signaling pathways by This compound . However, insights can be drawn from the study of other aromatic diols and methoxyphenyl-containing molecules.
Aromatic compounds, in general, have been shown to influence a variety of cellular signaling pathways. For example, certain indole (B1671886) compounds, which are also aromatic, can modulate the NF-κB pathway, a key regulator of inflammation and immune responses annualreviews.org. Similarly, some binaphthalene diol derivatives are known to modulate signaling pathways associated with inflammation by inhibiting the production of pro-inflammatory cytokines science.gov.
Furthermore, research on binaphthalene derivatives suggests they can induce apoptosis (programmed cell death) in cancer cell lines by activating caspases and altering the mitochondrial membrane potential, as well as causing cell cycle arrest. These effects are hallmarks of interference with fundamental cellular signaling cascades that control cell survival and proliferation.
Quinones, which can be formed from the oxidation of aromatic diols, are known to act as electrophiles and can covalently modify proteins, including key components of signaling pathways. They can also participate in redox cycling, generating reactive oxygen species that can act as secondary messengers in cellular signaling.
The presence of a methoxy group, as seen in this compound, can also influence how a molecule interacts with cellular pathways. For instance, the position of methoxy and hydroxyl groups on a phenyl ring in complex heterocyclic structures has been shown to be critical for their mechanism of biological activity, potentially by directing their interaction towards different receptor-mediated signaling systems researchgate.net.
While these examples from related compound classes are informative, it is crucial to conduct specific studies to determine if and how this compound modulates specific cellular signaling pathways. Without such direct evidence, any potential effects remain speculative.
Research on Bioactivity of Related Aromatic Diols
Investigation of Antioxidant Properties
The presence and position of methoxy groups on the aromatic ring, alongside hydroxyl groups, can significantly modulate this antioxidant activity. Studies on various phenolic acids have shown that methoxy groups can enhance antioxidant properties. Research on derivatives of 2-methoxyphenol has identified new phenolic compounds with significant antioxidant activity, as evaluated by assays such as DPPH (2,2-diphenyl-1-picryl-hydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (oxygen radical absorbance capacity) science.gov.
For example, natural methoxyphenol compounds like eugenol and vanillin (B372448) have demonstrated notable free radical scavenging capacity. The antioxidant activity is often related to the O-H bond dissociation enthalpy of the phenolic hydroxyl group, which is influenced by the electronic effects of other substituents on the ring.
Below is a table summarizing the antioxidant activities of some related methoxyphenol compounds.
| Compound | Assay | Result | Reference |
| Eugenol | DPPH | Active | |
| Vanillin | ORAC | Active | |
| Ferulic Acid | DPPH, ABTS, ORAC | Active | |
| Curcumin | DPPH, ABTS, ORAC | Active | |
| 2-Methoxy-4-methylphenol | DPPH | Active | |
| Dehydrodiisoeugenol | DPPH | Potent Inhibitor | |
| Bis-ferulic acid | DPPH | Active |
This table is for illustrative purposes and shows data for structurally related compounds, not this compound.
Study of Antibacterial Effects
There is no specific information available on the antibacterial effects of This compound . However, the antibacterial potential of various methoxyphenol compounds and their derivatives has been a subject of research.
Natural methoxyphenol compounds such as eugenol, capsaicin, and vanillin have been tested against common foodborne pathogens and spoilage bacteria. Eugenol and capsaicin, in particular, showed significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
A novel antibacterial agent, methoxyphenyl-oxime, was isolated from Streptomyces pratensis and showed activity against a number of clinical bacterial isolates. Additionally, vicinal diol derivatives of eugenol have been synthesized and evaluated for their biological activities. One such derivative, 4-(2,3-dihydroxypropyl)-2-methoxyphenyl acetate (B1210297), showed potential activity against Streptococcus pyogenes .
The table below summarizes the antibacterial activity of some related compounds.
| Compound | Target Organism(s) | Activity (e.g., MIC) | Reference |
| Eugenol | S. aureus, E. coli, P. aeruginosa | IC50 = 0.75 mM (S. aureus) | |
| Capsaicin | S. aureus, E. coli, P. aeruginosa | IC50 = 0.68 mM (S. aureus) | |
| Vanillin | S. aureus | IC50 = 1.38 mM | |
| Methoxyphenyl-oxime | Gram-positive & Gram-negative bacteria | Active | |
| 4-(2,3-dihydroxypropyl)-2-methoxyphenyl acetate | Streptococcus pyogenes | MIC = 1024 µg/ml | |
| Ethanol (B145695) extract of Canarium patentinervium leaves | Methicillin-resistant S. aureus (MRSA) | MIC = 0.25 mg/ml |
This table presents data for structurally related compounds to provide context for potential antibacterial activity and does not include data for this compound.
Exploration of Interactions with Biological Macromolecules (e.g., Topoisomerase IIα)
There are no studies directly investigating the interaction of This compound with topoisomerase IIα. However, research on other aromatic compounds, particularly those that can form diol epoxides or have a planar structure, has shown interactions with this essential enzyme.
Topoisomerase IIα is a key enzyme in managing DNA topology and is a target for several anticancer drugs. Certain bulky polycyclic aromatic hydrocarbons, after metabolic activation to diol epoxides, can intercalate into DNA. This intercalation can trap the topoisomerase IIα cleavage complex, leading to DNA strand breaks and potentially initiating carcinogenesis or, in a therapeutic context, cancer cell death.
For example, benzo[a]pyrene (B130552) 7,8-diol 9,10-epoxide (BPDE), an aromatic diol epoxide, has been shown to intercalate into DNA at specific sites, which in turn traps topoisomerase IIα cleavage complexes. The position of this intercalation relative to the enzyme's cleavage site is critical in determining whether it enhances or suppresses DNA cleavage.
Furthermore, some semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives with aromatic rings have been evaluated for their anticancer effects, with in silico docking studies suggesting they can bind to topoisomerase IIα. These findings indicate that aromatic structures can be important for interaction with the enzyme's binding pocket.
While this compound is a much simpler molecule than the polycyclic aromatic hydrocarbons or complex heterocyclic compounds studied in this context, the presence of an aromatic ring and diol functionality could theoretically allow for some form of interaction with DNA or the enzyme itself. However, without experimental data, this remains a point of speculation.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as Chiral Ligands in Asymmetric Catalysis
Chiral diols are a cornerstone in the field of asymmetric catalysis, where they are often used as ligands to create a chiral environment around a metal center. This induced chirality allows for the selective synthesis of one enantiomer of a product over the other.
Development of Chiral Lewis Acids
The development of chiral Lewis acids is a key area where chiral diols are utilized. By coordinating with a Lewis acidic metal center, the diol can create a sterically defined pocket that directs the approach of substrates. While numerous chiral diols have been successfully employed in this context, specific studies detailing the use of 1-(2-Methoxyphenyl)ethane-1,2-diol (B6336499) for the development of novel chiral Lewis acids are not readily found in the current body of scientific literature.
Applications in Enantioselective Reactions (e.g., Diels-Alder)
Enantioselective reactions, such as the Diels-Alder reaction, often rely on chiral catalysts to control the stereochemical outcome. Chiral diols can be pivotal in these catalytic systems. However, specific examples and detailed research findings on the application of this compound as a ligand or catalyst in enantioselective Diels-Alder reactions or other similar transformations are not prominently reported.
Building Blocks for Complex Organic Molecules
Organic building blocks are relatively simple molecules that serve as starting materials for the synthesis of more complex structures. nih.govnih.gov Diols, in particular, are versatile building blocks due to the presence of two reactive hydroxyl groups. While this compound possesses the structural features of a potentially useful building block, specific and notable examples of its incorporation into the synthesis of complex organic molecules are not widely documented.
Precursors in Polymer and Resin Synthesis
Diols are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyurethanes. chemguide.ukstudymind.co.ukchemhume.co.uksenecalearning.com The two hydroxyl groups can react with dicarboxylic acids or diisocyanates to form long polymer chains. studymind.co.ukchemhume.co.uk Although the structure of this compound makes it a theoretical candidate for a monomer in polymer synthesis, there is a lack of specific research articles or patents that describe its use as a precursor for the production of polymers or resins.
Intermediates in the Synthesis of Pharmaceutically Relevant Scaffolds
The synthesis of pharmaceutically active compounds often involves the use of key intermediates that contain specific structural motifs. Chiral diols can be valuable intermediates in the synthesis of complex drug molecules. While the methoxyphenyl group is present in many pharmaceuticals, there is no substantial body of evidence in the surveyed literature to suggest that this compound is a commonly used or key intermediate in the synthesis of pharmaceutically relevant scaffolds.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for 1-(2-Methoxyphenyl)ethane-1,2-diol (B6336499)
The classical synthesis of vicinal diols often involves the dihydroxylation of an alkene precursor, such as 2-methoxystyrene, using reagents like osmium tetroxide (OsO₄) in the Upjohn or Sharpless asymmetric dihydroxylation processes. organic-chemistry.orgmasterorganicchemistry.com While effective, the high toxicity and cost of osmium necessitate the exploration of more sustainable and greener alternatives. Future research should focus on developing novel catalytic systems that are environmentally benign and economically viable.
Promising research directions include:
Manganese Catalysis: Investigating the use of potassium permanganate (B83412) (KMnO₄) with a co-oxidant like hydrogen peroxide (H₂O₂), which can be catalyzed by in situ generated manganese oxide nanoaggregates. rsc.org This approach avoids heavy metals like osmium.
Iodine-Catalyzed Dihydroxylation: Developing methods that use molecular iodine as a catalyst in water, with an oxidant such as tert-butylhydroperoxide (TBHP). organic-chemistry.org Water as a solvent makes this an attractive green alternative.
Electrochemical Synthesis: Exploring electrochemical strategies for dihydroxylation using simple and safe electrolytes like potassium bromide (KBr) in water, where water itself acts as the hydroxyl source. organic-chemistry.org
Chemoenzymatic Synthesis: Employing enzymes, such as lipases for esterification rsc.org or oxidoreductases in sequential catalytic processes, offers a highly selective and green route to the diol and its derivatives. acs.org
A comparative table of potential sustainable synthetic methods is presented below.
| Method | Catalyst/Reagent | Primary Advantage | Research Focus |
| Manganese Catalysis | KMnO₄ / H₂O₂ | Avoids toxic heavy metals | Optimization of nanoaggregate formation and catalyst turnover. |
| Iodine Catalysis | I₂ / TBHP in H₂O | Uses water as a green solvent | Broadening substrate scope and improving yields. |
| Electrochemical Dihydroxylation | KBr / H₂O | Sustainable hydroxyl source, minimal reagents | Enhancing current efficiency and selectivity. |
| Biocatalysis/Chemoenzymatic | Enzymes (e.g., dioxygenases) | High stereoselectivity, mild conditions | Enzyme discovery and engineering for specific substrates. |
Comprehensive Elucidation of Biochemical Roles and Metabolic Fates in Diverse Biological Systems
The biochemical profile of this compound remains largely unexplored. The presence of the methoxyphenyl group is significant, as this moiety is found in many biologically active molecules. A critical area of future research is to understand how this compound interacts with biological systems and what its metabolic fate is.
Studies on structurally related methoxy-substituted flavonoids show that they can undergo extensive metabolism by microorganisms, particularly fungi. nih.govnih.gov The primary metabolic reactions observed are O-demethylation of the methoxy (B1213986) group to a phenol (B47542) and subsequent hydroxylation or glycosylation. nih.govnih.gov This provides a strong hypothesis for the metabolism of this compound.
Future investigations should aim to:
Perform metabolic studies using liver microsomes, cell cultures (e.g., hepatocytes), and whole organisms to identify metabolites.
Identify metabolizing enzymes , such as cytochrome P450 monooxygenases, responsible for potential O-demethylation and hydroxylation reactions.
Evaluate potential biological activities of the parent compound and its metabolites. Given that a related compound, 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol, has been used as a scaffold for P-glycoprotein inhibitors, exploring similar activities would be a logical starting point.
Advanced Stereoselective Transformations and Control in Synthesis
The this compound molecule possesses a chiral center at the benzylic carbon, leading to the existence of enantiomers. The biological activity of chiral molecules is often stereospecific. Therefore, developing methods for the advanced stereoselective synthesis of this diol is crucial for pharmacological and biochemical studies.
While the Sharpless asymmetric dihydroxylation provides a powerful tool for establishing the stereochemistry during synthesis from an alkene, future research can explore more modern and versatile approaches:
Organocatalysis: The use of small chiral organic molecules as catalysts for asymmetric reactions is a rapidly growing field. Developing an organocatalytic asymmetric dihydroxylation of 2-methoxystyrene would be a significant advancement.
Chemoenzymatic Methods: As mentioned, enzymes offer unparalleled stereoselectivity. nih.gov A one-pot reaction combining an enzymatic aldol (B89426) reaction with a subsequent stereoselective reduction could provide access to specific stereoisomers of the diol. acs.orgnih.gov
Substrate Control: For derivatives of the diol, using chiral auxiliaries or exploiting existing stereocenters in the substrate can guide the stereochemical outcome of subsequent reactions.
Detailed Structure-Function Relationship Studies with Systematic Derivatization
To explore the potential of this compound as a scaffold for new functional molecules, detailed structure-function relationship (SFR) or structure-activity relationship (SAR) studies are essential. This involves the systematic synthesis of a library of derivatives and evaluating how chemical modifications affect their physical, chemical, or biological properties.
The two hydroxyl groups of the diol are ideal handles for derivatization, for instance, through esterification or etherification. Research on 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diyl esters has shown that the nature of the ester groups is critical for their activity as chemoreversal agents in multidrug-resistant cancer cells. A similar approach could be applied to the target compound.
A future research program could involve the derivatizations listed in the table below, followed by systematic screening for desired functions.
| Position of Derivatization | Type of Modification | Rationale |
| Primary/Secondary -OH | Esterification (e.g., with aromatic, aliphatic, cyclic acyl chlorides) | Modulate lipophilicity and steric bulk; probe binding pockets. |
| Primary/Secondary -OH | Etherification | Improve metabolic stability compared to esters. |
| Aromatic Ring | Introduction of substituents (e.g., -F, -Cl, -CF₃, -NO₂) | Modulate electronic properties (pKa, reactivity) and metabolic stability. |
| Methoxy Group | Demethylation to phenol | Introduce a hydrogen-bonding site and a new point for derivatization. |
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Research
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. nih.gov These computational tools can be integrated into the study of this compound to accelerate discovery and reduce experimental costs. rsc.orgorganic-chemistry.org
Key applications for future research include:
Predictive Synthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the diol and its derivatives, potentially identifying more sustainable pathways than those currently known. rsc.org
Reaction Optimization: ML models can be trained on experimental data to predict optimal reaction conditions (e.g., catalyst loading, temperature, time), maximizing yield and minimizing byproducts. escholarship.org
Property Prediction: AI models can predict the physicochemical and biological properties (e.g., solubility, toxicity, receptor binding affinity) of hypothetical derivatives before they are synthesized. This allows researchers to prioritize the most promising candidates for synthesis, saving time and resources. organic-chemistry.org
Elucidation of Structure-Function Relationships: ML algorithms can analyze data from SFR studies to identify complex patterns and build predictive models that correlate structural features with activity, guiding the design of more potent and selective compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Methoxyphenyl)ethane-1,2-diol in laboratory settings?
- Methodology : The compound can be synthesized via catalytic hydrogenation of 2-methoxyphenylglycolic acid derivatives or acid-catalyzed condensation of 2-methoxybenzaldehyde with ethylene glycol. For example, analogous compounds like 1-(4-methoxyphenyl)ethane-1,2-diol (H-gly) were synthesized using methods adapted from Ek et al. (e.g., reductive amination or aldehyde-glycol coupling under acidic conditions) . Reaction optimization may require adjusting solvent systems (e.g., methanol/acetonitrile) and catalysts (e.g., titania under UV irradiation) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of nuclear magnetic resonance (NMR: H, C) to confirm stereochemistry and functional groups, high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis for purity assessment. For example, derivatives like 1-(3,5-difluorophenyl)ethane-1,2-diol were characterized using SMILES notation and InChI keys for structural verification . Polarimetry may be required if chirality is introduced by the methoxy substituent .
Q. What are the key stability considerations for storing this compound in research environments?
- Methodology : Store under inert atmospheres (N/Ar) at 2–8°C to prevent oxidation of the diol moiety. Stability studies on similar compounds (e.g., tetrakis(4-fluorophenyl)ethane-1,2-diol) suggest susceptibility to light-induced degradation; thus, amber vials are recommended . Periodic HPLC analysis can monitor decomposition products like methoxybenzoic acid derivatives .
Advanced Research Questions
Q. How does the substitution pattern on the aromatic ring influence the reactivity of this compound in oxidation reactions?
- Methodology : The electron-donating methoxy group at the ortho-position stabilizes intermediates during oxidation, as seen in studies on 1-(3,4-dimethoxyphenyl)ethane-1,2-diol (G-gly), which showed slower degradation rates compared to non-substituted analogs under radical attack . Kinetic studies using radical scavengers (e.g., 2-deoxyribose assays) can quantify reactivity differences .
Q. What methodological approaches are used to assess the biological activity of this compound against microbial targets?
- Methodology : Conduct in vitro antimicrobial assays (e.g., broth microdilution) to determine minimum inhibitory concentrations (MICs). Analogous compounds like 1-(pyridin-4-yl)ethane-1,2-diol exhibited activity via hydrogen bonding with bacterial enzymes . Molecular docking can predict interactions with targets like dihydrofolate reductase .
Q. How can computational chemistry tools aid in predicting the interaction mechanisms of this compound with enzymes?
- Methodology : Density Functional Theory (DFT) and molecular dynamics simulations can model binding affinities and transition states. For example, conformational studies on 2,4-furfurylidene-D-sorbitol derivatives validated interaction mechanisms with hydroxyl radicals . Collision cross-section data (as in CID 106534656 ) can refine pharmacokinetic predictions.
Q. What experimental strategies resolve contradictions in metabolic pathway data for ethane-1,2-diol derivatives?
- Methodology : Rodent models may show alkalosis due to ethane-1,2-diol metabolism, contrasting human acidosis . To address this, use isotopically labeled C-1-(2-Methoxyphenyl)ethane-1,2-diol and track metabolites via LC-MS. Compare hepatic metabolism in vitro (e.g., microsomal assays) across species .
Q. How do stereochemical variations impact the synthesis and bioactivity of this compound?
- Methodology : Chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) can isolate enantiomers. Studies on (R)-1-(2-chlorophenyl)ethane-1,2-diol demonstrated enantiomer-specific binding to GABA receptors . Circular dichroism (CD) spectroscopy can correlate configuration with activity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
